N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine
Description
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine is a structurally complex amine derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core substituted with a methyl group and a 3-morpholinopropyl chain at the amine position. The benzodioxole moiety is a common pharmacophore in bioactive molecules due to its electron-rich aromatic system, which can enhance binding interactions with biological targets .
Synthesis of this compound likely follows established routes for benzodioxol-5-amine derivatives, such as Boc protection of the amine, halogenation, and subsequent coupling reactions (e.g., Suzuki-Miyaura cross-coupling or nucleophilic substitution) to introduce the morpholinopropyl and methyl groups .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C15H22N2O3/c1-16(5-2-6-17-7-9-18-10-8-17)13-3-4-14-15(11-13)20-12-19-14/h3-4,11H,2,5-10,12H2,1H3 |
InChI Key |
PENQEHPKYSVXQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1CCOCC1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine typically involves multiple steps. One common method includes the reaction of N-methylbenzo[d][1,3]dioxol-5-amine with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter systems, particularly by affecting the release and uptake of neurotransmitters in the brain. This modulation occurs through the binding of the compound to receptor sites, altering the activity of ion channels and signaling pathways .
Comparison with Similar Compounds
Key Compounds for Comparison:
N,N-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride (): Substituents: Dimethylamine group. Impact: Simplifies the structure, reducing steric bulk and hydrophilicity compared to the morpholinopropyl chain. Synthesis: Direct methylation of benzodioxol-5-amine followed by HCl salt formation.
N-(2-Fluorophenethyl)-N-methylbenzo[d][1,3]dioxol-5-amine ():
- Substituents: Fluorophenethyl group.
- Impact: Introduces aromatic fluorine, enhancing metabolic stability and lipophilicity. Molecular weight = 273.307 g/mol.
3-(Benzo[d]isoxazol-3-yl)-4-(6-fluoro-1-(3-morpholinopropyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7f) (): Substituents: Fluoroindole and benzoisoxazole fused with a morpholinopropyl chain.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
†Estimated based on substituent contributions (C₁₇H₂₄N₂O₃). ‡Theoretical values.
Key Observations:
- The morpholinopropyl group in the target compound likely increases molecular weight and nitrogen content compared to dimethyl or fluorophenethyl analogs.
- Halogen substituents (e.g., fluoro in Compound 7f) correlate with higher melting points due to enhanced intermolecular forces .
- Yields for morpholinopropyl-containing compounds (e.g., 7f: 29.9%) are moderate, suggesting challenges in sterically demanding coupling steps .
Spectroscopic and Analytical Data
- Rotational Isomerism: Observed in N-(benzo[d][1,3]dioxol-5-yl) compounds (), where dynamic NMR signals indicate restricted rotation around the C–N bond. The target compound’s morpholinopropyl chain may reduce isomerism due to increased steric hindrance .
- ESI-MS and NMR: All compounds in and were validated via ESI-MS and ¹H-NMR, confirming molecular integrity. The target compound’s morpholinopropyl group would produce distinct δ 2.4–3.0 ppm signals for methylene protons adjacent to nitrogen .
Biological Activity
N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine, identified by CAS number 774553-47-8, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.34 g/mol
- IUPAC Name : this compound
Research indicates that compounds in the benzo[d][1,3]dioxole class exhibit various biological activities, primarily through modulation of neurotransmitter systems. The proposed mechanisms include:
Pharmacological Effects
The biological activity of this compound has been investigated in various studies. Notable findings include:
- Stimulant Properties : Similar compounds have shown stimulant effects in animal models, indicating potential for use in conditions like depression or attention disorders.
- Entactogenic Effects : Research on related substances suggests that this compound may produce entactogenic effects, characterized by enhanced emotional openness and empathy.
Case Studies
A review of the literature reveals limited direct studies on this compound specifically; however, it is often discussed in the context of related compounds. For instance:
- A study on the structural analogs demonstrated that modifications in the morpholine side chain significantly altered the activity profile and potency at serotonin receptors .
- Another investigation highlighted the general safety profile of similar compounds when administered at therapeutic doses .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
